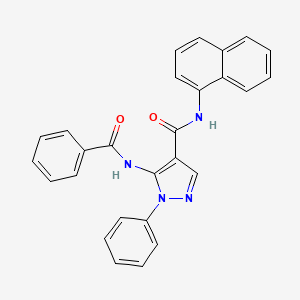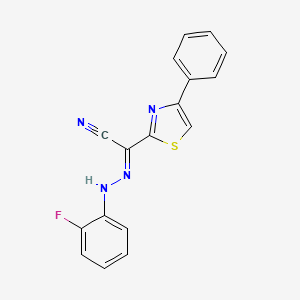
5-(BENZOYLAMINO)-N~4~-(1-NAPHTHYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
5-(BENZOYLAMINO)-N~4~-(1-NAPHTHYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with benzoylamino, naphthyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZOYLAMINO)-N~4~-(1-NAPHTHYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the benzoylamino group: This step involves the reaction of the pyrazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the naphthyl group: This can be done via a Suzuki-Miyaura coupling reaction, where a naphthylboronic acid is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(BENZOYLAMINO)-N~4~-(1-NAPHTHYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino and naphthyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(BENZOYLAMINO)-N~4~-(1-NAPHTHYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(BENZOYLAMINO)-N~4~-(1-NAPHTHYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Naphthoylindoles: Compounds containing a 3-(1-naphthoyl)indole structure.
Phenylacetylindoles: Compounds with a phenylacetyl group attached to an indole ring.
Benzoylindoles: Compounds with a benzoyl group attached to an indole ring.
Uniqueness
5-(BENZOYLAMINO)-N~4~-(1-NAPHTHYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-benzamido-N-naphthalen-1-yl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c32-26(20-11-3-1-4-12-20)30-25-23(18-28-31(25)21-14-5-2-6-15-21)27(33)29-24-17-9-13-19-10-7-8-16-22(19)24/h1-18H,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSAPKLSVYSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3869692.png)
![ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3869700.png)

![N-[2-(diethylamino)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B3869712.png)
![2-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3869722.png)
![4-[(2E)-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3869723.png)
![1-benzoyl-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidin-4-amine](/img/structure/B3869731.png)

![1-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869743.png)

![(4E)-1-(3,4-dichlorophenyl)-4-[(2-hydroxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B3869760.png)

![2-[[4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B3869778.png)
![(2Z)-4-[naphthalen-2-yl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3869784.png)
